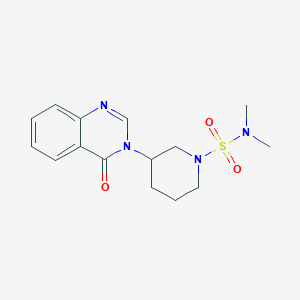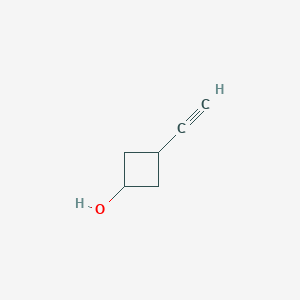![molecular formula C21H16FN5O2 B6427283 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034563-37-4](/img/structure/B6427283.png)
3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide, or 4-FPT for short, is a novel compound with a wide range of potential applications in the field of scientific research. Its unique structure and properties allow for a variety of uses, from synthesizing other compounds to studying the biochemical and physiological effects of compounds.
科学研究应用
4-FPT has a wide range of potential applications in the field of scientific research. It has been used as a starting material for the synthesis of novel compounds, as well as for studying the biochemical and physiological effects of compounds. It has also been used in the synthesis of other triazole-containing compounds, such as 5-chloro-4-methyl-4-phenyl-1H-1,2,3-triazole. In addition, 4-FPT has been used as a starting material for the synthesis of other compounds, such as 4-fluorophenyl-3-methyl-1H-1,2,3-triazole.
作用机制
The mechanism of action of 4-FPT is not yet fully understood. However, it is believed that 4-FPT binds to a specific target in the body, such as a receptor or enzyme, and modulates its activity. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. Additionally, 4-FPT is believed to interact with other molecules in the body, such as hormones and neurotransmitters, which can affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPT are not yet fully understood. However, it is believed that 4-FPT has the potential to modulate the activity of certain receptors and enzymes in the body, which can lead to a variety of effects. For example, 4-FPT has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This modulation can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness and focus.
实验室实验的优点和局限性
4-FPT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, 4-FPT is stable in a variety of conditions, making it suitable for a variety of experiments. However, 4-FPT is not water soluble and is not suitable for experiments that require aqueous solutions. Additionally, 4-FPT is not suitable for experiments that require a high degree of precision, as its structure can be easily altered by reactions with other compounds.
未来方向
There are a variety of potential future directions for research on 4-FPT. One potential direction is to further explore the biochemical and physiological effects of 4-FPT, as well as its potential applications in drug development. Additionally, further research could be done to explore the potential for 4-FPT to modulate the activity of other receptors and enzymes in the body. Additionally, research could be done to explore the potential for 4-FPT to be used as a starting material for the synthesis of other compounds. Finally, research could be done to explore the potential for 4-FPT to be used as an imaging agent, as its structure and properties make it suitable for such applications.
合成方法
4-FPT is synthesized through a multi-step reaction process. The first step involves the reaction of 4-fluorophenol and ethyl-3-azidopropionate in the presence of a base, such as potassium carbonate, to form 4-fluorophenoxy-3-azidopropionate. This intermediate compound is then reacted with pyridine-3-carboxaldehyde to form 4-fluorophenoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide, or 4-FPT.
属性
IUPAC Name |
3-(4-fluorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c22-16-6-8-19(9-7-16)29-20-5-1-3-15(11-20)21(28)24-12-17-14-27(26-25-17)18-4-2-10-23-13-18/h1-11,13-14H,12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPQTDUCWSRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)
![1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427229.png)
![1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427237.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![2,6-difluoro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427263.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
